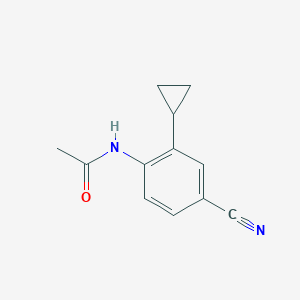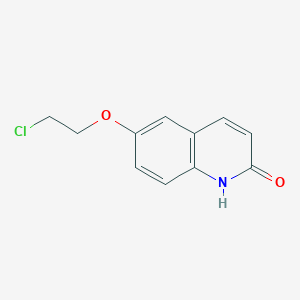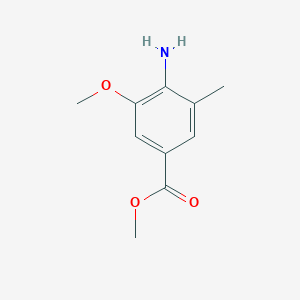
4-Acetamido-3-cyclopropylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyano-2-cyclopropylphenyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of both cyano and acetamide functional groups in the molecule makes it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-2-cyclopropylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl amines with alkyl cyanoacetates. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the synthesis of cyanoacetamides often employs solvent-free reactions due to their efficiency and cost-effectiveness. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for the preparation of cyanoacetanilides .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-cyano-2-cyclopropylphenyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and acetamide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, dimethylformamide, and dicyclohexyl carbodiimide . Reaction conditions often involve moderate temperatures and solvent-free environments to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions are typically heterocyclic compounds, which have significant biological activities and are used in various pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
N-(4-cyano-2-cyclopropylphenyl)acetamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-cyano-2-cyclopropylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- N-(4-nitrophenyl)acetamide
- N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide
Uniqueness
N-(4-cyano-2-cyclopropylphenyl)acetamide is unique due to its specific structural features, such as the presence of a cyclopropyl group, which may contribute to its distinct biological activities and chemical reactivity .
Eigenschaften
CAS-Nummer |
184163-41-5 |
|---|---|
Molekularformel |
C12H12N2O |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
N-(4-cyano-2-cyclopropylphenyl)acetamide |
InChI |
InChI=1S/C12H12N2O/c1-8(15)14-12-5-2-9(7-13)6-11(12)10-3-4-10/h2,5-6,10H,3-4H2,1H3,(H,14,15) |
InChI-Schlüssel |
DKTCIWYJDVFIEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)C#N)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13981314.png)



![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)



![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)





